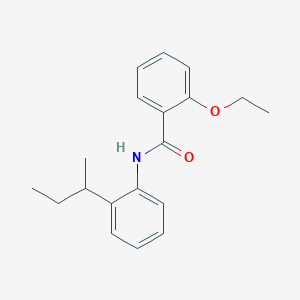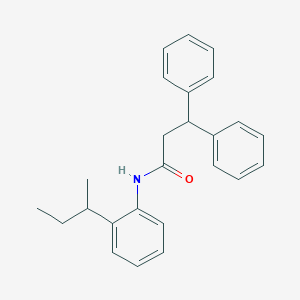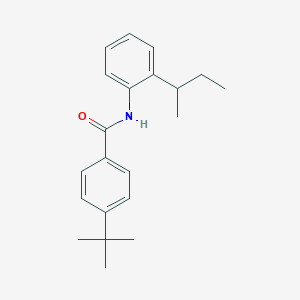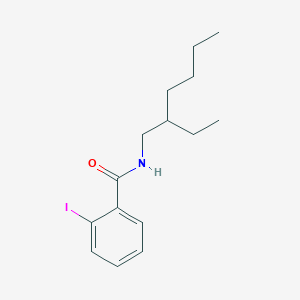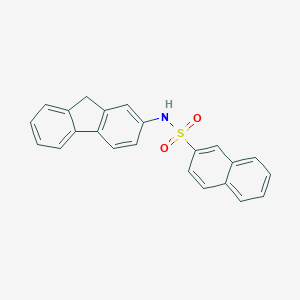
N-(9H-fluoren-2-yl)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-2-yl)-2-naphthalenesulfonamide, commonly referred to as FNAS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FNAS is a sulfonamide derivative that has been shown to possess a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of FNAS is not fully understood. However, it has been suggested that FNAS may act by inhibiting the activity of enzymes such as carbonic anhydrase and urease. FNAS has also been shown to inhibit the growth of some bacterial and fungal strains by disrupting the cell membrane.
Biochemical and Physiological Effects:
FNAS has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. FNAS has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, FNAS has been shown to have antioxidant properties by scavenging free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using FNAS in lab experiments is its unique properties, such as its fluorescent properties and antibacterial activity. FNAS can be used as a fluorescent probe for the detection of metal ions and in the development of biosensors. However, one limitation of using FNAS is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the use of FNAS in scientific research. One area of research is the development of new biosensors for the detection of other biomolecules. FNAS can also be used in the development of new antibacterial and antifungal agents. Additionally, the mechanism of action of FNAS needs to be further studied to fully understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of FNAS involves the reaction of 2-naphthylamine with 9H-fluorene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure FNAS.
Scientific Research Applications
FNAS has been widely used in scientific research due to its unique properties. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. FNAS has also been used as a fluorescent probe for the detection of metal ions such as zinc and copper. Additionally, FNAS has been used in the development of biosensors for the detection of glucose and cholesterol.
properties
Molecular Formula |
C23H17NO2S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C23H17NO2S/c25-27(26,21-11-9-16-5-1-2-6-17(16)15-21)24-20-10-12-23-19(14-20)13-18-7-3-4-8-22(18)23/h1-12,14-15,24H,13H2 |
InChI Key |
KUZRYVQGPWKXPD-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



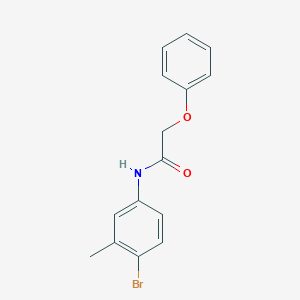
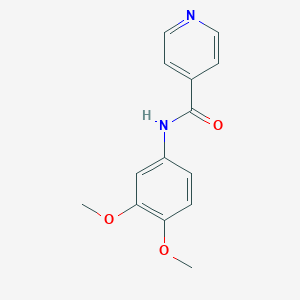
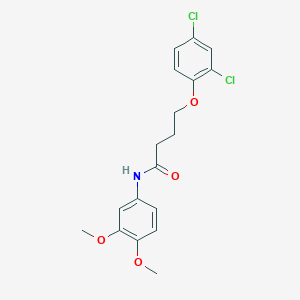

![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)


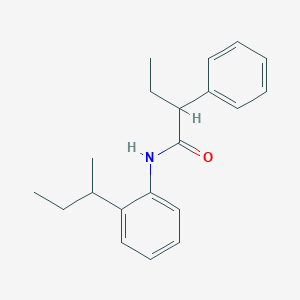
![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)

